![molecular formula C22H18N2O3 B14166037 2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate CAS No. 848730-41-6](/img/structure/B14166037.png)
2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, such as the condensation of 2-aminobenzaldehydes with benzylamines in the presence of molecular iodine as a catalyst.
Introduction of Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced through nucleophilic substitution reactions, where an appropriate ethoxyphenol derivative reacts with the quinazoline core under basic conditions.
Formation of Phenolate Ion: The phenolate ion is typically formed by deprotonation of the phenol group using a strong base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]quinazolin-1-ium-2-yl}phenolate
- **3H-quinazolin-4-one derivatives
Uniqueness
2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate is unique due to the presence of the ethoxyphenoxy group, which imparts specific chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced antiproliferative activity and selectivity towards certain molecular targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
848730-41-6 |
|---|---|
Molekularformel |
C22H18N2O3 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-[4-(2-ethoxyphenoxy)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C22H18N2O3/c1-2-26-19-13-7-8-14-20(19)27-22-15-9-3-5-11-17(15)23-21(24-22)16-10-4-6-12-18(16)25/h3-14,25H,2H2,1H3 |
InChI-Schlüssel |
RLZHXNXRBZKKPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Löslichkeit |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide](/img/structure/B14165954.png)
![(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B14165962.png)
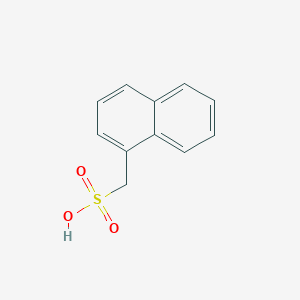
![2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14165972.png)
![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
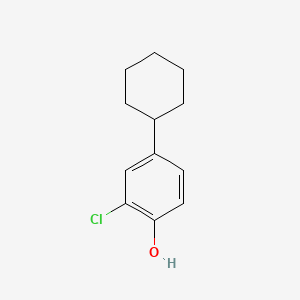
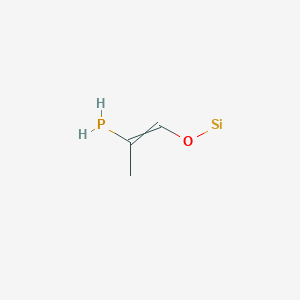
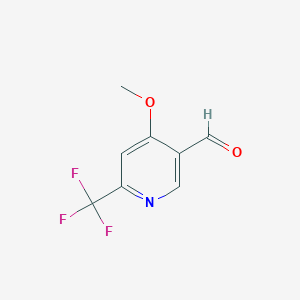
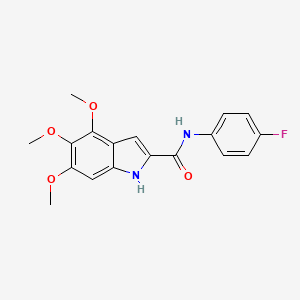
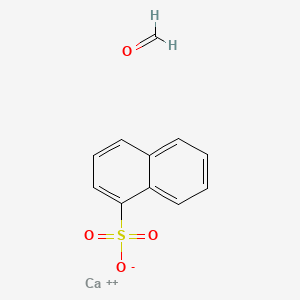
![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
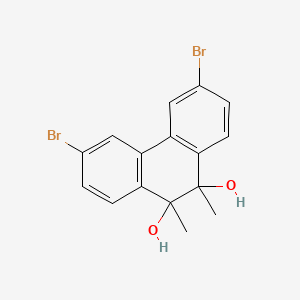
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
